molecular formula C31H26N2O7 B12459906 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate

Cat. No.: B12459906
M. Wt: 538.5 g/mol
InChI Key: ZUTJKBCOXICYBN-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of nitro, oxo, biphenyl, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. The process may start with the nitration of a methyl-substituted benzene ring, followed by the introduction of an oxoethyl group through a Friedel-Crafts acylation reaction. The biphenyl-2-yloxy group can be introduced via a nucleophilic aromatic substitution reaction, and the final step involves the formation of the carbamoyl propanoate moiety through a coupling reaction with an appropriate carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Scale-up processes would also need to address safety and environmental concerns associated with the handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The biphenyl-2-yloxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the oxo group would produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE: shares structural similarities with other nitro-substituted aromatic compounds, oxoethyl derivatives, and biphenyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit unique biological activity or serve as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C31H26N2O7

Molecular Weight

538.5 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoate

InChI

InChI=1S/C31H26N2O7/c1-21-11-12-23(19-27(21)33(37)38)28(34)20-39-31(36)18-17-30(35)32-24-13-15-25(16-14-24)40-29-10-6-5-9-26(29)22-7-3-2-4-8-22/h2-16,19H,17-18,20H2,1H3,(H,32,35)

InChI Key

ZUTJKBCOXICYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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